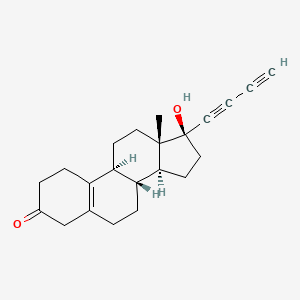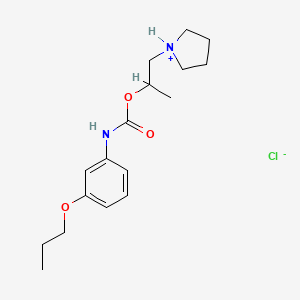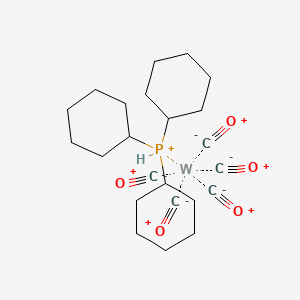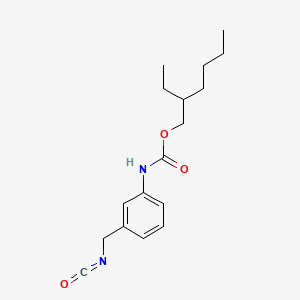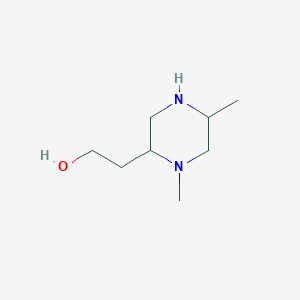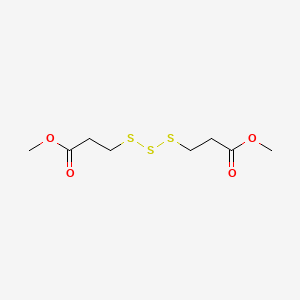
Dimethyl 3,3'-trithiodipropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,3’-trithiodipropionate is an organic compound with the molecular formula C8H14O4S3
Métodos De Preparación
Dimethyl 3,3’-trithiodipropionate can be synthesized through several methods. One common synthetic route involves the reaction of 3,3’-thiodipropionic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Dimethyl 3,3’-trithiodipropionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions can convert it to thiols or disulfides using reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or alcohols, leading to the formation of amides or esters. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dimethyl 3,3’-trithiodipropionate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex sulfur-containing compounds. In biology, it is studied for its potential antioxidant properties and its ability to protect cells from oxidative stress. In medicine, it is being investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases. In industry, it is used as an intermediate in the production of polymers, resins, and other materials .
Mecanismo De Acción
The mechanism of action of dimethyl 3,3’-trithiodipropionate involves its ability to undergo redox reactions, which can modulate the oxidative state of cells and tissues. It can interact with molecular targets such as enzymes and proteins, influencing various biochemical pathways. For example, its antioxidant properties may involve the scavenging of reactive oxygen species and the activation of cellular defense mechanisms .
Comparación Con Compuestos Similares
Dimethyl 3,3’-trithiodipropionate can be compared with other similar sulfur-containing compounds, such as dimethyl 3,3’-thiodipropionate and dimethyl 3,3’-dithiodipropionateThe additional sulfur atom may enhance its antioxidant properties and its ability to form more complex sulfur-containing structures .
Propiedades
Número CAS |
20707-94-2 |
|---|---|
Fórmula molecular |
C8H14O4S3 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
methyl 3-[(3-methoxy-3-oxopropyl)trisulfanyl]propanoate |
InChI |
InChI=1S/C8H14O4S3/c1-11-7(9)3-5-13-15-14-6-4-8(10)12-2/h3-6H2,1-2H3 |
Clave InChI |
PMGSPGRHLCPBHN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCSSSCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


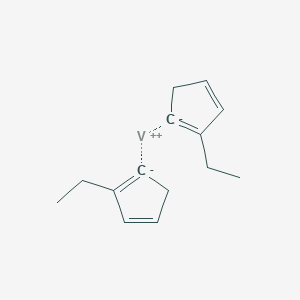


![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)

![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
